
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- is a complex organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a phenothiazine ring system substituted with a chlorine atom and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- typically involves multi-step organic reactions. One common method includes the chlorination of phenothiazine followed by hydroxylation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired substitution patterns on the phenothiazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the chlorination and hydroxylation steps are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenothiazine ring.
科学研究应用
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive phenothiazines.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- involves its interaction with specific molecular targets. The phenothiazine ring system can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the compound may inhibit certain enzymes, leading to altered metabolic pathways.
相似化合物的比较
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Uniqueness
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
40845-26-9 |
|---|---|
分子式 |
C15H12ClNO3S |
分子量 |
321.8 g/mol |
IUPAC 名称 |
3-(2-chloro-7-hydroxyphenothiazin-10-yl)propanoic acid |
InChI |
InChI=1S/C15H12ClNO3S/c16-9-1-4-13-12(7-9)17(6-5-15(19)20)11-3-2-10(18)8-14(11)21-13/h1-4,7-8,18H,5-6H2,(H,19,20) |
InChI 键 |
WBNPMYJLGASBPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)SC3=C(N2CCC(=O)O)C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)
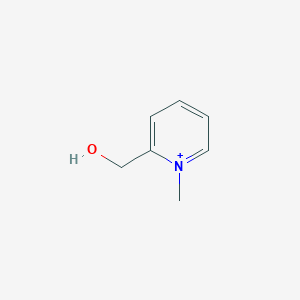
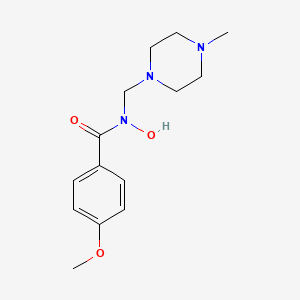
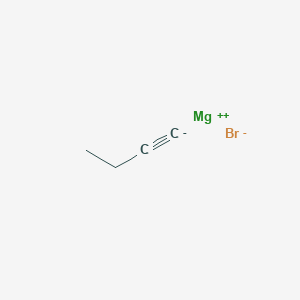

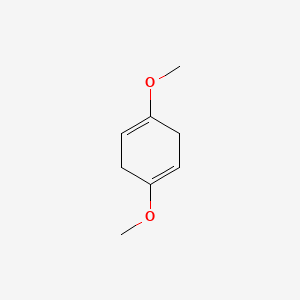
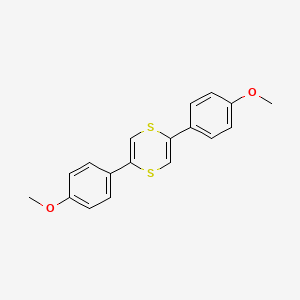
![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)
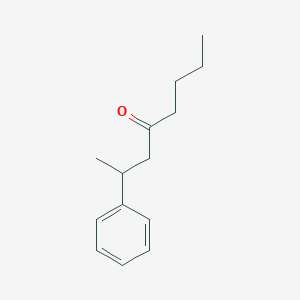
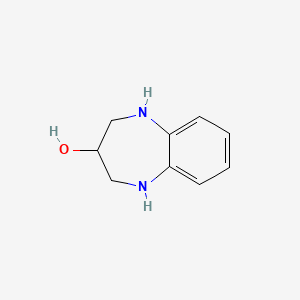

![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B14670181.png)
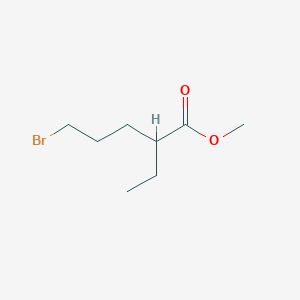
![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)
